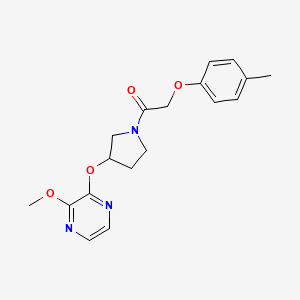
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic organic compound that features a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multi-step organic reactions. The starting materials might include 3-methoxypyrazine, pyrrolidine, and p-tolyl ether. The synthetic route could involve:
Formation of the pyrrolidine derivative: This step might involve the reaction of pyrrolidine with an appropriate halide or ester to introduce the desired substituents.
Coupling reactions: The pyrrolidine derivative could then be coupled with 3-methoxypyrazine using a suitable coupling reagent such as EDCI or DCC.
Ether formation: The final step might involve the formation of the ether linkage between the pyrrolidine-pyrazine intermediate and p-tolyl ether under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group could be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety could be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
- 1-(3-(Isoquinolin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone
Uniqueness
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is unique due to the presence of the methoxypyrazine moiety, which could impart distinct electronic and steric properties compared to similar compounds. This uniqueness might translate to different reactivity, binding affinity, or biological activity, making it a valuable compound for further study.
生物活性
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a methoxypyrazine moiety, a pyrrolidine ring, and an ether linkage, suggesting diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3, with a molecular weight of approximately 319.38 g/mol. The presence of the pyrazinone ring indicates potential applications in pharmacology, particularly related to antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer properties of pyrazole derivatives, demonstrating their ability to inhibit key cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer types by targeting specific pathways involved in tumor growth and survival .
Neuroprotective Effects
Certain derivatives have also been investigated for their neuroprotective effects , potentially offering therapeutic strategies for neurodegenerative diseases. The structural components of this compound may facilitate interactions with neuroreceptors or enzymes involved in neuronal health.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to enzyme inhibition or receptor modulation, which are critical for its therapeutic effects .
Research Findings and Case Studies
特性
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-3-5-14(6-4-13)24-12-16(22)21-10-7-15(11-21)25-18-17(23-2)19-8-9-20-18/h3-6,8-9,15H,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGYKTKQQVZNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














